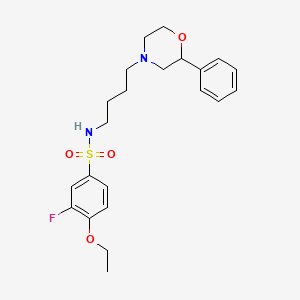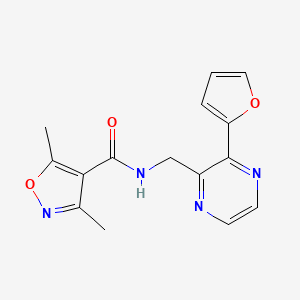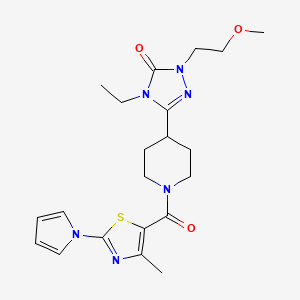![molecular formula C17H16FN5OS B2839378 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 898624-59-4](/img/structure/B2839378.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been extensively researched, proving significant antibacterial activity of this heterocyclic core .
Molecular Structure Analysis
The molecular structure of “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide” is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows the compound to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide” has a molecular formula of C11H13N5OS and a molecular weight of 263.32 .Aplicaciones Científicas De Investigación
- 1,2,4-Triazoles are known for their antifungal properties . Researchers have explored derivatives of this compound for potential antifungal agents. Investigating the antifungal activity of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide could provide insights into its efficacy against fungal pathogens.
- 1,2,4-Triazoles have demonstrated anticancer activity . Studying the effects of this compound on cancer cell lines could reveal its potential as a novel chemotherapeutic agent.
- The 1,2,4-triazole scaffold has shown promise as an antiviral agent . Investigating whether 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide exhibits antiviral activity could be valuable.
- 1,2,4-Triazoles possess anti-inflammatory properties . Exploring the compound’s impact on inflammatory pathways may reveal its potential as an anti-inflammatory drug.
- The 1,2,4-triazole derivatives have been investigated for antibacterial activity . Assessing the compound’s effectiveness against bacterial strains could contribute to our understanding of its biological effects.
- Some 1,2,4-triazoles exhibit hypoglycemic effects . Investigating whether 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide influences glucose metabolism could be relevant for diabetes research.
Antifungal Activity
Anticancer Potential
Antiviral Properties
Anti-Inflammatory Effects
Antibacterial Studies
Hypoglycemic Activity
Direcciones Futuras
The future research directions could involve further investigations on the scaffold of 1,2,4-triazole to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance . Additionally, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues could be a potential area of research .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities . They are known to interact with various enzymes and receptors, playing significant roles in numerous biological processes .
Mode of Action
It’s known that 1,2,4-triazoles interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
1,2,4-triazoles are known to influence a variety of biochemical pathways due to their wide range of biological activities . They can affect pathways related to inflammation, cancer, bacterial and fungal infections, and more .
Pharmacokinetics
The solubility of similar compounds in organic solvents suggests that they may have good bioavailability .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various disease conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interactions with its targets . .
Propiedades
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-13-6-8-14(9-7-13)20-16(24)11-25-17-22-21-15(23(17)19)10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMSXHNYDRUSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3,4-dichlorobenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2839296.png)
![N-[(3-Ethylphenyl)methyl]-N-(5-oxaspiro[3.5]nonan-8-yl)prop-2-enamide](/img/structure/B2839300.png)

![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2839303.png)

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(1,3,5-trimethylpyrazol-4-yl)carbamate](/img/structure/B2839306.png)
![2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B2839307.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2839310.png)


![N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2839314.png)
![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2839315.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2839316.png)